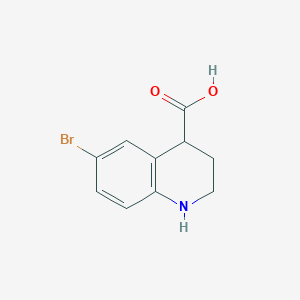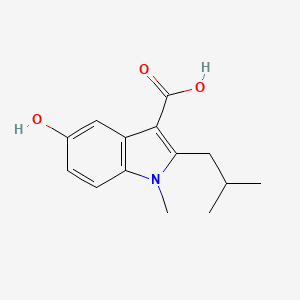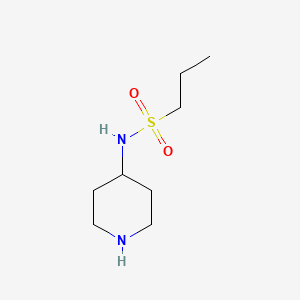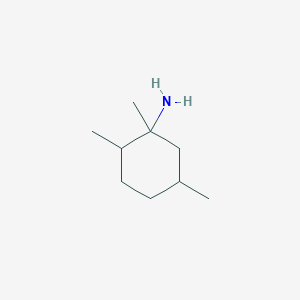
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane typically involves the reaction of 3-chloro-2,2-dimethylpropyl alcohol with an appropriate oxolane precursor under acidic or basic conditions. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloro group can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxy-2,2-dimethylpropyl)-5-methyloxolane and 2-(3-amino-2,2-dimethylpropyl)-5-methyloxolane.
Oxidation Reactions: Products include oxolane derivatives with ketone or carboxylic acid functional groups.
Reduction Reactions: The major product is 2-(3-methyl-2,2-dimethylpropyl)-5-methyloxolane.
Scientific Research Applications
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chloro group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the modulation of biological pathways or the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethylpropyl alcohol: A precursor in the synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane.
2,2-Dimethyl-3-chloropropane: A structurally related compound with similar reactivity.
5-Methyloxolane: The oxolane ring without the chloro-substituted dimethylpropyl group.
Uniqueness
This compound is unique due to the presence of both the chloro-substituted dimethylpropyl group and the oxolane ring, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-(3-chloro-2,2-dimethylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C10H19ClO/c1-8-4-5-9(12-8)6-10(2,3)7-11/h8-9H,4-7H2,1-3H3 |
InChI Key |
VRQAACFXZUONMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)


![Methyl [(2-ethylbutyl)amino]acetate](/img/structure/B13194547.png)


![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)

